2,4-Bis(hexyloxy)-1-iodobenzene

Description

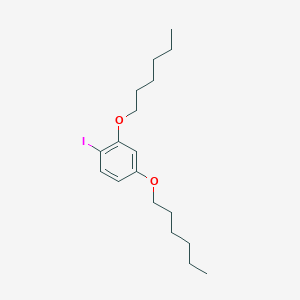

2,4-Bis(hexyloxy)-1-iodobenzene is a halogenated aromatic compound featuring an iodine atom at the 1-position and hexyloxy groups at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing conjugated polymers and discotic liquid crystals .

Synthesis: Similar iodinated derivatives, such as 1,4-bis(hexyloxy)-2,5-diiodobenzene, are synthesized via iodination of alkoxy-substituted benzenes using reagents like N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in acetonitrile . This method is likely applicable to this compound.

Properties

Molecular Formula |

C18H29IO2 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

2,4-dihexoxy-1-iodobenzene |

InChI |

InChI=1S/C18H29IO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3 |

InChI Key |

LFIPHIIJPUIAKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)I)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(hexyloxy)-1-iodobenzene typically involves the iodination of 2,4-bis(hexyloxy)benzene. One common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(hexyloxy)-1-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.

Elimination Reactions: Under certain conditions, the hexyloxy groups can be eliminated to form alkenes.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Biaryl Compounds: Formed through Suzuki coupling.

Aldehydes and Carboxylic Acids: Formed through oxidation of hexyloxy groups.

Alkenes: Formed through elimination reactions.

Scientific Research Applications

2,4-Bis(hexyloxy)-1-iodobenzene has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Catalysis: Used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2,4-Bis(hexyloxy)-1-iodobenzene in various reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. The hexyloxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

*Inferred from analogous structures.

Table 2: Substituent Effects on Properties

| Compound | Substituent Positions | Reactivity in Cross-Coupling | Solubility in Hexane |

|---|---|---|---|

| This compound | 1-I, 2,4-O-hexyloxy | Moderate (steric hindrance) | High |

| 4-Iodo-1-methoxy-2-(pentyloxy)benzene | 4-I, 1-OCH3, 2-O-pentyl | High | Moderate |

| 1-Iodo-4-(hexyloxy)benzene | 4-I, 1-O-hexyl | High | Low |

Biological Activity

2,4-Bis(hexyloxy)-1-iodobenzene is an organic compound characterized by its unique structure, featuring a benzene ring substituted at positions 2 and 4 with hexyloxy groups and at position 1 with an iodine atom. This compound has a molecular formula of C_{16}H_{23}IO_{2} and a molecular weight of approximately 404.33 g/mol. The presence of both hydrophobic alkyl chains and a halogen substituent significantly influences its chemical reactivity and potential biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including cytotoxicity against cancer cell lines. The structural characteristics, particularly the presence of iodine and hydrophobic groups, can enhance interactions with biological membranes, potentially leading to increased bioactivity.

Case Studies

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various bis(hexyloxy) compounds on human cancer cell lines. Results showed that derivatives with halogen substitutions exhibited significant cytotoxicity, with IC50 values indicating potent activity against several cancer types. For instance, related compounds demonstrated IC50 values lower than standard chemotherapeutics like melphalan against human T-lymphocytes .

- Synthesis and Characterization : The synthesis of this compound has been documented through various methods, including iodination reactions involving 1,4-bis(hexyloxy)benzene. The successful synthesis was confirmed via techniques such as NMR spectroscopy and mass spectrometry, which are critical for validating the structure and purity of the compound .

Comparative Biological Activity

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Hexyloxy-4-iodobenzene | One hexyloxy group and one iodine | Moderate cytotoxicity |

| 1-(Hexyloxy)-2-iodobenzene | One hexyloxy group and one iodine | Lower cytotoxicity than bis(hexyloxy) |

| 2,5-Dihexoxy-1-iodobenzene | Two hexyloxy groups and one iodine | Higher hydrophobicity; increased activity |

| 4-Iodophenol | Hydroxyl group instead of hexyloxy | More polar; different solubility |

These comparisons highlight how variations in substituents can lead to differing biological activities.

Research Findings

Recent studies have focused on the potential applications of this compound in fields such as materials science and organic synthesis. Its derivatives are being explored for their utility as intermediates in drug synthesis due to their unique reactivity profiles. Moreover, ongoing research aims to elucidate the specific mechanisms by which these compounds exert their biological effects.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : To understand the pathways through which these compounds exert their effects at the cellular level.

- Structural Modifications : To optimize the biological activity by altering substituents or functional groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-bis(hexyloxy)-1-iodobenzene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of iodobenzene derivatives with hexyloxy groups. For example, analogous compounds like 1,4-bis(hexyloxy)benzene are synthesized via Williamson ether synthesis, using alkyl halides and phenolic substrates under reflux conditions . To optimize purity (>95%), column chromatography or recrystallization in ethanol-water mixtures is recommended. Monitoring reaction progress via TLC and ensuring stoichiometric excess of hexyl bromide can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify hexyloxy chain integration (δ ~3.8–4.2 ppm for OCH) and aromatic proton environments. H-C HSQC can resolve overlapping signals in crowded aromatic regions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~448.2).

- XRD : For crystalline derivatives, single-crystal XRD resolves iodine positioning and hexyloxy chain packing .

Q. How do hexyloxy substituents influence solubility and stability in organic solvents?

- Methodological Answer : The hexyloxy groups enhance solubility in non-polar solvents (e.g., toluene, chloroform) due to increased hydrophobicity. Stability tests under inert atmospheres (N) show minimal degradation over 6 months at −20°C. Solubility can be quantified via UV-Vis spectroscopy in varying solvent polarities .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Methodological Answer : The bulky hexyloxy chains and iodine’s high electron density complicate crystal lattice formation. To mitigate this:

- Use slow evaporation in hexane/ethyl acetate (1:3) to grow single crystals.

- Employ synchrotron XRD for enhanced resolution, as seen in studies of similar iodobenzene derivatives (e.g., 3,5-bis(oxazolinyl)-1-iodobenzene, which crystallizes in monoclinic P21/n with Z=4) .

- Disorder in alkyl chains can be modeled using SHELXL refinement tools .

Q. How can electronic properties be tuned for applications in organic photovoltaics or dye-sensitized solar cells (DSSCs)?

- Methodological Answer : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to attach electron-deficient moieties, enhancing charge transport. In DSSCs, hexyloxy groups improve dye solubility and reduce aggregation, similar to porphyrin-based dyes with cobalt redox shuttles (e.g., YD2-o-C8 dye achieving 12.3% efficiency). Cosensitization with complementary dyes broadens light absorption .

Q. What strategies resolve contradictions in reported reaction yields for iodobenzene derivatives?

- Methodological Answer : Discrepancies often stem from trace moisture or oxygen. Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.